molecular formula C12H12Cl2F5N3O B1436307 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1823184-16-2

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No. B1436307
M. Wt: 380.14 g/mol
InChI Key: MCGVRRNTEGWHLM-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.NCCSc1ncc(cc1Cl)C(F)(F)F . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 293.14 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.

Scientific Research Applications

  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile : This compound is used in the synthesis of various chemical products. Unfortunately, the specific applications and methods of use are not detailed in the source.

  • 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride : This compound is part of a collection of unique chemicals provided for early discovery researchers. The specific applications and methods of use are not detailed in the source.

  • 2-Amino-3-chloro-5-trifluoromethylpyridine : This compound is used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C.

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) : This compound was optimized for potency toward AcpS-PPTase (IC 50 = 1.4 μM) but had limited antimicrobial activity. It’s hypothesized that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation.

  • 2-Amino-3-chloro-5-trifluoromethylpyridine : This compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C.

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) : This compound was optimized for potency toward AcpS-PPTase (IC 50 = 1.4 μM) but had limited antimicrobial activity. It’s hypothesized that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation.

  • 2-Amino-3-chloro-5-trifluoromethylpyridine : This compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C.

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) : This compound was optimized for potency toward AcpS-PPTase (IC 50 = 1.4 μM) but had limited antimicrobial activity. It’s hypothesized that a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation.

Safety And Hazards

While specific safety and hazard information for this compound is not available, related compounds can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF5N3O.ClH/c13-8-3-6(12(16,17)18)4-20-9(8)11(14,15)10(22)21-7-1-2-19-5-7;/h3-4,7,19H,1-2,5H2,(H,21,22);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVRRNTEGWHLM-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 2
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 4
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 5
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 6
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride

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